

A Comparative Analysis of Experimental and Predicted Physicochemical Properties of 2-Chlorodecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorodecane

Cat. No.: B13024903

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and computationally predicted physicochemical properties of **2-chlorodecane**. Understanding the accuracy of predictive models is crucial for the efficient design and development of new chemical entities. This document summarizes available data, outlines standard experimental methodologies, and presents a logical workflow for property comparison.

Data Presentation

A comprehensive summary of the available experimental and predicted data for **2-chlorodecane** is presented in the table below. It is important to note that while an experimental boiling point for **2-chlorodecane** is available, experimental values for its melting point, density, and refractive index are not readily found in publicly accessible literature. To provide a point of reference, the experimental data for the structural isomer, 1-chlorodecane, is included in a separate table.

Table 1: Comparison of Experimental and Predicted Properties of **2-Chlorodecane**

Property	Experimental Value	Predicted Value	Prediction Method
Boiling Point	217 °C[1]	465.16 K (192.01 °C)	Joback
Melting Point	Not Available	229.13 K (-44.02 °C)	Joback
Density	Not Available	0.86 g/mL	Cheméo
Refractive Index	Not Available	1.442	Crippen

Table 2: Experimental Properties of 1-Chlorodecane (Structural Isomer)

Property	Experimental Value
Boiling Point	223 °C
Melting Point	-34 °C
Density	0.868 g/mL at 25 °C
Refractive Index	1.437 (at 20 °C)

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties discussed in this guide.

1. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for determining the boiling point is through distillation.

- Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
- Procedure:
 - The liquid sample (**2-chlorodecane**) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

- The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- The flask is gently heated.
- The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
- The atmospheric pressure is recorded, as boiling point is pressure-dependent.

2. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For compounds that are solid at room temperature, the capillary method is commonly used.

- Apparatus: A melting point apparatus, capillary tubes, and a thermometer.
- Procedure:
 - A small amount of the finely powdered solid sample is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a slow, controlled rate.
 - The temperature range over which the solid melts is observed and recorded. The melting point is typically reported as a range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

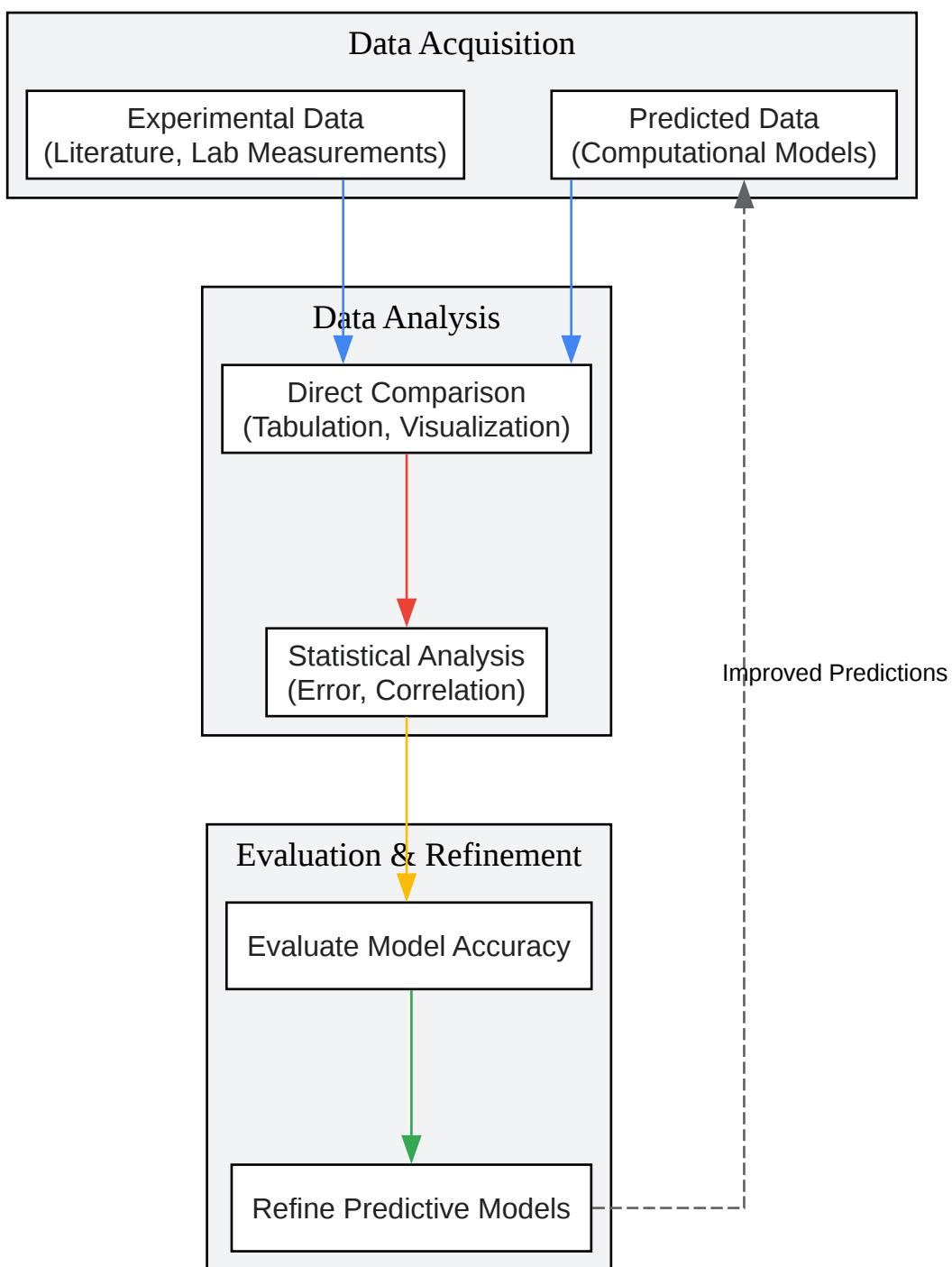
3. Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of liquids.

- Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature water bath.
- Procedure:

- The empty pycnometer is weighed.
- It is then filled with the liquid sample (**2-chlorodecane**) and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- The pycnometer is removed from the bath, and the outside is carefully dried.
- The filled pycnometer is weighed.
- The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and the process is repeated.
- The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference substance, along with the known density of the reference substance.

4. Refractive Index Determination (Abbe Refractometer)


The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.

- Apparatus: An Abbe refractometer, a light source (typically a sodium lamp), and a constant temperature water bath.
- Procedure:
 - The prism of the Abbe refractometer is cleaned with a suitable solvent and allowed to dry.
 - A few drops of the liquid sample (**2-chlorodecane**) are placed on the prism.
 - The prism is closed, and the sample is allowed to spread into a thin film.
 - The refractometer is connected to a constant temperature water bath to maintain a specific temperature (e.g., 20 °C).
 - The light source is turned on, and the eyepiece is adjusted until the borderline between the light and dark fields is sharp and clear.

- The compensator is adjusted to remove any color fringes.
- The borderline is aligned with the crosshairs in the eyepiece.
- The refractive index is read from the scale.

Workflow for Comparing Experimental and Predicted Properties

The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and predicted properties of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A flowchart of the process for comparing experimental and predicted chemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-chlorodecane [stenutz.eu]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Predicted Physicochemical Properties of 2-Chlorodecane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13024903#comparing-experimental-vs-predicted-properties-of-2-chlorodecane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com